molecular formula C15H14BrN3OS B12034229 3-((3-Bromobenzyl)thio)-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole CAS No. 618413-69-7

3-((3-Bromobenzyl)thio)-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole

Cat. No.: B12034229
CAS No.: 618413-69-7
M. Wt: 364.3 g/mol
InChI Key: OJLXUPAIJDMXCL-UHFFFAOYSA-N
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Description

3-((3-Bromobenzyl)thio)-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromobenzylthio group, an ethyl group, and a furyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Bromobenzyl)thio)-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with ethyl iodide.

    Introduction of the Bromobenzylthio Group: The bromobenzylthio group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a bromobenzyl halide with a thiol group attached to the triazole ring.

    Attachment of the Furyl Group: The furyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, involving a furyl boronic acid or furyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination and the formation of a benzylthio derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzylthio derivatives.

    Substitution: Various substituted benzylthio derivatives depending on the nucleophile used.

Scientific Research Applications

3-((3-Bromobenzyl)thio)-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as an antimicrobial, antifungal, or anticancer agent due to its unique structural features.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-((3-Bromobenzyl)thio)-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromobenzylthio group and the triazole ring can facilitate binding to active sites of enzymes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing a thiophene ring, such as Tipepidine and Tioconazole, have similar sulfur-containing heterocyclic structures.

    Pyrazoline Derivatives: Compounds like 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide share structural similarities with the triazole ring.

Uniqueness

3-((3-Bromobenzyl)thio)-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole is unique due to the combination of its bromobenzylthio, ethyl, and furyl substituents on the triazole ring. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

618413-69-7

Molecular Formula

C15H14BrN3OS

Molecular Weight

364.3 g/mol

IUPAC Name

3-[(3-bromophenyl)methylsulfanyl]-4-ethyl-5-(furan-2-yl)-1,2,4-triazole

InChI

InChI=1S/C15H14BrN3OS/c1-2-19-14(13-7-4-8-20-13)17-18-15(19)21-10-11-5-3-6-12(16)9-11/h3-9H,2,10H2,1H3

InChI Key

OJLXUPAIJDMXCL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)Br)C3=CC=CO3

Origin of Product

United States

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